N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted at the 1-position with a benzoyl group and at the 6-position with a methanesulfonamide moiety bearing a 4-fluorophenyl substituent. This compound exhibits a molecular formula of C23H20FN2O3S (calculated molecular weight: 423.48 g/mol). Structural characterization of such compounds often employs crystallographic tools like SHELX and ORTEP for precise determination of bond lengths, angles, and hydrogen-bonding networks .
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c24-20-10-8-17(9-11-20)16-30(28,29)25-21-12-13-22-19(15-21)7-4-14-26(22)23(27)18-5-2-1-3-6-18/h1-3,5-6,8-13,15,25H,4,7,14,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKVNBWCVSIEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C24H24N2O5S |
| Molecular Weight | 424.52 g/mol |
| LogP | 3.8796 |
| Polar Surface Area | 38.701 Ų |
The presence of the benzoyl and tetrahydroquinoline moieties contributes to its unique chemical properties that facilitate interaction with biological targets.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological activities:
- Anti-inflammatory Effects : The compound has been investigated for its potential as an anti-inflammatory agent. Studies suggest it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
- Analgesic Activity : Preliminary findings indicate that it may possess analgesic properties, making it a candidate for pain management therapies.
- Antifungal Activity : Some derivatives of tetrahydroquinoline have shown promising antifungal activities. For instance, related compounds were effective against fungi such as Valsa mali and Sclerotinia sclerotiorum, with EC50 values indicating potent efficacy .
The mechanisms by which this compound exerts its biological effects involve:
- Enzyme Inhibition : The compound binds to specific enzymes, modulating their activity. This is particularly relevant in the context of inflammatory pathways where enzyme inhibition can lead to reduced inflammation .
- Protein Interaction : It acts as a biological probe for studying protein interactions, which is crucial for understanding various biochemical processes.
Case Studies
Several studies have explored the biological activity of related compounds within the tetrahydroquinoline class:
- Study on Anti-inflammatory Properties : A study demonstrated that a related compound effectively reduced levels of TNF-alpha and IL-6 in vitro, suggesting potential therapeutic effects in inflammatory diseases.
- Fungicidal Activity Assessment : A series of N-substituted benzoyl-tetrahydroquinolines were synthesized and tested for antifungal activity. One compound exhibited superior fungicidal activity compared to commercial fungicides .
- Analgesic Efficacy : In animal models, related compounds showed significant pain relief comparable to standard analgesics without notable side effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Biological Activity | Key Differences |
|---|---|---|
| 1-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | Anti-inflammatory | Different substituent position affects activity |
| 5-[1-(3,4-Dimethoxy-Benzoyl)-1,2,3,4-Tetrahydroquinoline] | Antifungal | Exhibits strong antifungal properties |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Methanesulfonamide Group
The 4-fluorophenyl substituent distinguishes this compound from analogs such as:
- N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide (): Molecular formula: C18H20N2O3S Key differences: Replaces the benzoyl group with a methyl group at the 1-position and substitutes the 4-fluorophenyl with a 4-methylphenyl.
- N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(p-tolyl)methanesulfonamide (): Molecular formula: C20H23N2O3S Key differences: Features a propyl group at the 1-position and a p-tolyl (4-methylphenyl) substituent.
Core Scaffold Modifications
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide (): Molecular formula: C19H20N2O2 Key differences: Replaces the methanesulfonamide group with a propanamide. This alteration reduces hydrogen-bond acceptor capacity (polar surface area: 38.7 Ų vs. ~60–70 Ų for sulfonamides), impacting solubility and target interactions .
Physicochemical Properties
The fluorophenyl group in the target compound enhances dipole interactions and may improve binding to hydrophobic pockets in enzymes or receptors compared to methyl-substituted analogs . However, the benzoyl group introduces steric bulk, which could reduce bioavailability compared to smaller substituents like methyl or propyl .
Research Findings and Implications
- Crystallographic Behavior : Compounds with sulfonamide groups exhibit robust hydrogen-bonding networks (e.g., S=O···H-N interactions), as analyzed using SHELX and WinGX . The fluorophenyl group may influence crystal packing via C-F···π interactions.
Preparation Methods
Phosphine-Catalyzed [5+1] Annulation
This method, adapted from β′-acetoxy allenoate chemistry, constructs the tetrahydroquinoline ring via a dinucleophile-electrophile coupling mechanism. The reaction employs triphenylphosphine (PPh₃) as a catalyst and potassium phosphate (K₃PO₄) as a base in chloroform at 0°C.
Reaction Conditions
| Component | Quantity/Concentration | Role |
|---|---|---|
| Dinucleophile (1) | 0.10 mmol | Electron-rich partner |
| β′-Acetoxy allenoate (2) | 0.15 mmol | Electrophilic partner |
| PPh₃ | 30 mol% | Lewis base catalyst |
| K₃PO₄ | 1.05 equiv | Base |
| CHCl₃ | 1.0 mL | Solvent |
The reaction proceeds via a cascade Michael addition-cyclization pathway, achieving yields up to 79% on gram-scale. Purification via flash column chromatography (petroleum ether:ethyl acetate = 4:1) ensures product isolation.
Biomimetic Asymmetric Reduction
A one-pot cascade protocol using ruthenium catalysts and chiral phosphoric acids enables enantioselective tetrahydroquinoline synthesis. Starting from 2-aminochalcones, the method involves:
- Acid-catalyzed cyclization to form quinoline intermediates.
- Ruthenium-mediated asymmetric hydrogenation with phenanthridine as a regenerable NAD(P)H model.
Key Data
- Catalyst: [Ru(p-cymene)I₂]₂ (4 mol%)
- Chiral ligand: (R)-3d phosphoric acid (10 mol%)
- Solvent: Dichloromethane (DCM)
- Yield: >90% with 94% enantiomeric excess (ee)
Introduction of the benzoyl group at the N1 position occurs via acylation under mild conditions.
Acylation with Benzoyl Chloride
The free amine of tetrahydroquinoline reacts with benzoyl chloride in dichloromethane (DCM) using pyridine as a base.
Procedure
- Dissolve tetrahydroquinoline (20 mmol) in DCM (80 mL).
- Add pyridine (40 mmol) and benzoyl chloride (24 mmol) dropwise.
- Stir for 4 hours at room temperature.
- Wash with 1N HCl and brine, then concentrate.
Yield : 85–92% after recrystallization from DCM/n-hexane.
Sulfonamide Formation with 1-(4-Fluorophenyl)Methanesulfonyl Chloride
The critical sulfonamide linkage is established through nucleophilic substitution.
Two-Step Sulfonylation
- Sulfonyl Chloride Activation : React 1-(4-fluorophenyl)methanesulfonyl chloride with the benzoylated tetrahydroquinoline amine.
- Base-Mediated Coupling : Use potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 23°C.
Optimized Parameters
| Parameter | Value |
|---|---|
| Molar ratio (amine:sulfonyl chloride) | 1:1.2 |
| Reaction time | 6–8 hours |
| Temperature | 23°C |
| Yield | 68–75% |
Comparative Analysis of Synthetic Routes
Table 1. Method Comparison
| Method | Yield | Enantioselectivity | Scalability |
|---|---|---|---|
| Phosphine-catalyzed | 79% | None | Gram-scale viable |
| Biomimetic | >90% | 94% ee | Limited to 3 mmol |
| Conventional acylation | 85–92% | N/A | Multi-gram |
The phosphine-catalyzed route excels in scalability, while the biomimetic approach offers superior stereocontrol. Sulfonylation remains the yield-limiting step across all protocols.
Reaction Mechanism Insights
Annulation Pathway
The [5+1] annulation proceeds through:
Asymmetric Hydrogenation
The ruthenium catalyst facilitates hydrogen transfer via a metal-ligand bifunctional mechanism, where the chiral phosphoric acid directs face-selective quinoline reduction.
Q & A
What are the key challenges in optimizing synthetic routes for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide, and how can reaction conditions be systematically improved?
Level : Advanced
Methodological Answer :
Synthesis optimization requires addressing steric hindrance from the benzoyl group and ensuring regioselectivity during sulfonamide formation. A multi-step approach is typically employed:
Tetrahydroquinoline Core Formation : Catalytic hydrogenation of quinoline derivatives under controlled pressure (e.g., 50–100 psi H₂) to achieve stereochemical consistency .
Sulfonylation : Use of 4-fluorophenylmethanesulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to minimize byproducts .
Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the target compound.
Data-Driven Optimization : Utilize Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent ratios). For example, a 2³ factorial design can identify interactions between parameters and reduce trial iterations .
How can researchers resolve contradictions in structural characterization data (e.g., NMR vs. X-ray crystallography) for this compound?
Level : Advanced
Methodological Answer :
Discrepancies often arise from dynamic conformational changes in solution vs. solid-state structures. To address this:
- NMR Analysis : Use high-field NMR (600 MHz or higher) in deuterated DMSO to detect proton environments influenced by the benzoyl group’s electron-withdrawing effects. Compare coupling constants (e.g., J values for tetrahydroquinoline protons) .
- X-ray Crystallography : Resolve crystal packing effects by growing single crystals via slow evaporation in acetonitrile/water. Refine data using software like SHELX to confirm bond angles and torsional strain .
- Cross-Validation : Overlay computational models (DFT-optimized geometries) with experimental data to reconcile differences .
What strategies are recommended for evaluating the compound’s biological activity while minimizing off-target effects?
Level : Intermediate
Methodological Answer :
Target Engagement Assays :
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to proposed targets (e.g., enzymes like carbonic anhydrase, common for sulfonamides) .
- Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseScan®).
Cellular Assays :
- Dose-response curves (IC₅₀ determination) in relevant cell lines (e.g., cancer models) with controls for cytotoxicity (LDH release assays).
- siRNA knockdown of suspected targets to confirm mechanism .
How can researchers design experiments to investigate the metabolic stability of this compound?
Level : Advanced
Methodological Answer :
In Vitro Hepatic Models :
- Incubate with human liver microsomes (HLM) and NADPH cofactor. Monitor depletion via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate intrinsic clearance (Clᵢₙₜ) .
- Identify metabolites using high-resolution mass spectrometry (HRMS) with MSE data-independent acquisition.
CYP Inhibition Screening :
- Test against CYP3A4, 2D6, and 2C9 isoforms using fluorescent probes (e.g., P450-Glo™).
- Prioritize metabolites with >10% parent compound abundance for toxicity studies .
What computational methods are most effective for predicting this compound’s pharmacokinetic properties?
Level : Advanced
Methodological Answer :
Physicochemical Predictions :
- Use SwissADME to estimate logP (critical for blood-brain barrier penetration) and polar surface area (PSA) for solubility .
Molecular Dynamics (MD) Simulations :
- Simulate binding to serum albumin (PDB ID: 1AO6) to predict plasma protein binding .
- Apply free-energy perturbation (FEP) to optimize substituents for target affinity .
PK/PD Modeling :
- Integrate in vitro data into PBPK models (e.g., GastroPlus®) to simulate oral bioavailability and dose-response relationships .
How should researchers address discrepancies between in vitro and in vivo efficacy data?
Level : Intermediate
Methodological Answer :
Pharmacokinetic Bridging :
- Measure plasma exposure (AUC, Cₘₐₓ) in rodent models to confirm adequate bioavailability. Adjust dosing regimens if unbound drug levels fall below in vitro IC₅₀ .
Tissue Distribution Studies :
- Use quantitative whole-body autoradiography (QWBA) to assess penetration into target tissues (e.g., tumors) .
Mechanistic Deconvolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
